

Furaneol vs homofuraneol sensory properties comparison

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Compound Focus: Furaneol

CAS No.: 3658-77-3

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Sensory and Chemical Properties at a Glance

Property	Furaneol	Homofuraneol
IUPAC Name	4-hydroxy-2,5-dimethyl-3(2H)-furanone [1]	4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone [2]
Molecular Formula	Information not available in search results	C ₇ H ₁₀ O ₃ [2]
Odor Description	Caramel, burnt sugar, fruity at lower concentrations [1]	Sweet, caramel, bready, maple, brown sugar, burnt [2]
Odor Type	Information not available in search results	Caramellic [2]
Low Odor Threshold	~10 ppb (in water) [1]	Information not available in search results
Perception in Food	Character impact compound in strawberry, pineapple, and mango; forms in heat-processed foods [1]	Contributes to the flavor of Cheddar and Emmental cheese; found in wine and soy sauce [3] [1] [4]

Property	Furaneol	Homofuraneol
Role in Fat-Reduced Cheese	Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3]	Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3]

Key Experimental Findings and Context

The data in the table is supported by specific experimental research, which provides critical context for how these compounds behave in complex food matrices.

- **Flavor Imbalance in Low-Fat Cheese:** A pivotal study manufactured Cheddar cheeses with different fat contents: full-fat (FFC), 50% reduced-fat (RFC), and low-fat containing 6% fat (LFC). The cheeses were ripened at 8°C for up to 9 months and analyzed using sensory panels and gas chromatography-mass spectrometry (GC-MS). This research found that after 9 months of ripening, both RFC and LFC contained **significantly higher concentrations of furanones**, including **Furaneol** and **Homofuraneol**, compared to full-fat cheese. These compounds were associated with **burnt/rosy flavors** that were not present in the full-fat counterpart. This confirms that flavor differences are not just due to the fat matrix but to fundamental changes in ripening biochemistry [3].
- **Synergy in Cheese and Processed Foods:** Research on Emmental cheese indicates that **Homofuraneol**, together with **Furaneol**, contributes strongly to the **mild sweet and nut-like aroma** [1]. **Homofuraneol** is also a key odorant in soy sauce, prized for its powerful **maple-caramel aroma and taste** [4]. Its homologue, **Furaneol**, is a well-known product of the Maillard reaction and is found in numerous heat-processed foods like beef broth, roasted coffee, and popcorn [1].

Analytical Methods for Identification

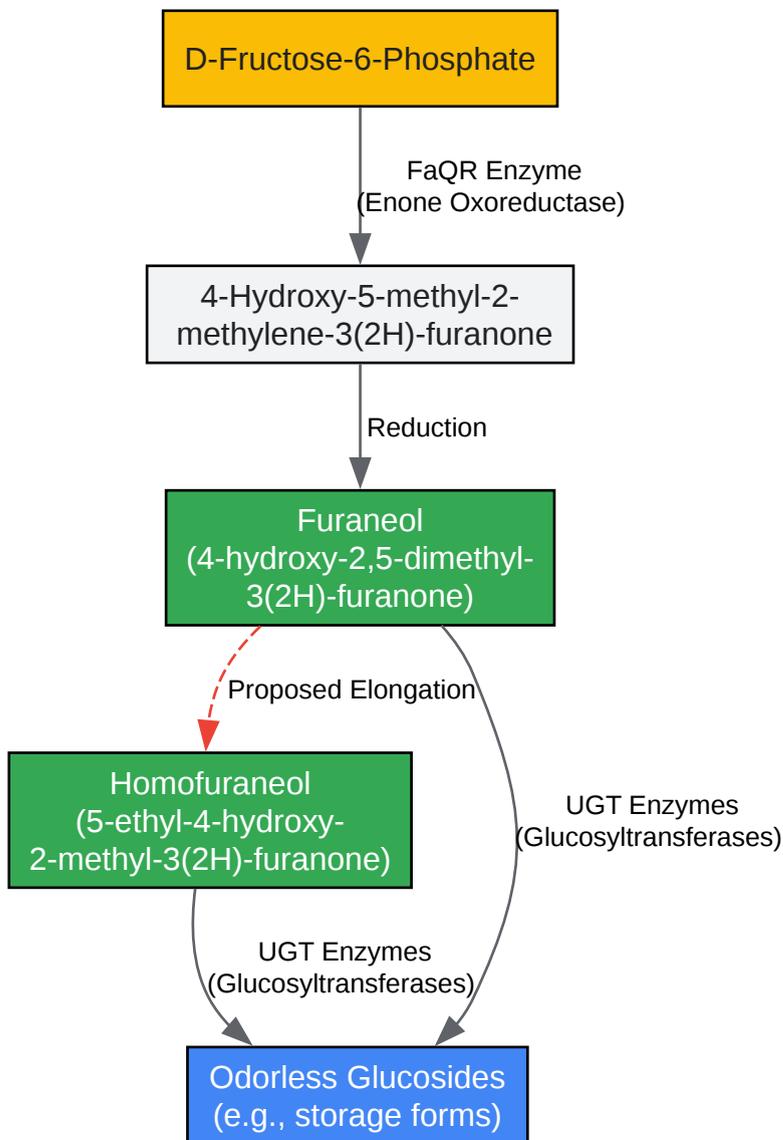
The characterization of these compounds in research relies on sophisticated analytical techniques. Here are the common protocols cited:

- **Volatile Compound Extraction:** The key methodologies used in the cited studies are **Solid-Phase Microextraction (SPME)** and **Solvent-Assisted Flavor Evaporation (SAFE)** [3] [5] [6]. These techniques are designed to isolate volatile aroma compounds from complex food samples.

- **Compound Separation and Identification:** The extracts are then analyzed using **Gas Chromatography-Mass Spectrometry (GC-MS)** for separation and definitive chemical identification [3] [5]. **Gas Chromatography-Olfactometry (GC-O)** is a crucial complementary technique, where a human sniffer port is used to detect and describe the aroma of individual compounds as they elute from the chromatograph, directly linking chemical structure to sensory perception [3].

Biosynthetic Pathway

Furaneol and **Homofuraneol** share a related biosynthetic origin. The following diagram illustrates the general pathway for **Furaneol**, which is the best-characterized of the two. **Homofuraneol** is understood to follow a similar biochemical route.



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This diagram shows that both compounds are derived from carbohydrate metabolism, specifically **D-Fructose-6-Phosphate** [1]. A key step is catalyzed by the enzyme **enone oxidoreductase (FaQR)**, leading to the formation of **Furaneol** [1]. **Homofuraneol**, being the ethyl analogue, is understood to be formed through a similar but elongated pathway. Furthermore, both can be converted into non-volatile **glucosides** by glucosyltransferase (UGT) enzymes. These glucosides act as odorless storage forms, which can later break down to release the active aroma compounds [4].

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